4,5,6,7-tetrabromo-1H-benzimidazol-2-amine
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Overview
Description
4,5,6,7-Tetrabromo-1H-benzimidazol-2-amine is a halogenated benzimidazole derivative known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-1H-benzimidazol-2-amine typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the tetrabrominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrabromo-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield less brominated derivatives or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted benzimidazole derivatives .
Scientific Research Applications
4,5,6,7-Tetrabromo-1H-benzimidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4,5,6,7-tetrabromo-1H-benzimidazol-2-amine involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting CK2, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding site of CK2 and downstream signaling pathways that regulate cell survival and proliferation .
Comparison with Similar Compounds
4,5,6,7-Tetrabromobenzotriazole (TBB): Another potent CK2 inhibitor with similar biological activities.
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): Known for its superior CK2 inhibitory activity compared to TBB.
Uniqueness: 4,5,6,7-Tetrabromo-1H-benzimidazol-2-amine stands out due to its specific structure, which allows for effective inhibition of CK2. Its tetrabrominated nature enhances its binding affinity and specificity towards the enzyme, making it a valuable compound in both research and potential therapeutic applications .
Properties
CAS No. |
787630-06-2 |
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Molecular Formula |
C7H3Br4N3 |
Molecular Weight |
448.73 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H3Br4N3/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H3,12,13,14) |
InChI Key |
WPQXWZSBYPCXKC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)N=C(N2)N |
Origin of Product |
United States |
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